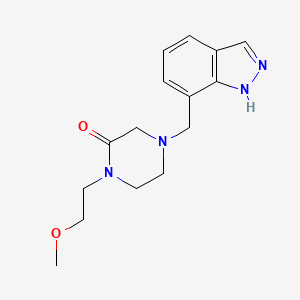![molecular formula C14H17N3 B7647464 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme known as monoamine oxidase B (MAO-B) that is involved in the breakdown of dopamine in the brain. The compound has potential applications in the treatment of neurological disorders such as Parkinson's disease.
作用機序
The mechanism of action of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves the inhibition of this compound, which is an enzyme that breaks down dopamine in the brain. By inhibiting the activity of this compound, the compound increases the concentration of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Research has shown that this compound has a significant effect on the levels of dopamine in the brain. The compound inhibits the activity of this compound, which leads to an increase in the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of dopamine in the brain and its potential applications in the treatment of neurological disorders. One of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
Future research on 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole could focus on its potential applications in the treatment of other neurological disorders that are associated with dopamine deficiency. The compound could also be used in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
合成法
The synthesis of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves a multi-step process that starts with the reaction of 2-ethylpyrazole-3-carboxaldehyde with 2-nitrobenzaldehyde to form a nitro derivative. This nitro derivative is then reduced to an amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 2,3-dihydroindole in the presence of a base such as sodium hydride.
科学的研究の応用
Research has shown that 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole has potential applications in the treatment of neurological disorders such as Parkinson's disease. Parkinson's disease is a progressive disorder that affects the nervous system and causes tremors, stiffness, and difficulty with movement. The compound works by inhibiting the activity of this compound, which is responsible for the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
特性
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13(7-9-15-17)11-16-10-8-12-5-3-4-6-14(12)16/h3-7,9H,2,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIPHFULCNGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)
![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)


![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)